molecular formula C9H6BrNO3 B1530051 4-Bromo-2-cyano-5-methoxybenzoic acid CAS No. 1806851-64-8

4-Bromo-2-cyano-5-methoxybenzoic acid

Cat. No.: B1530051
CAS No.: 1806851-64-8
M. Wt: 256.05 g/mol
InChI Key: HHGYJYVKUBUCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid derivative characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a methoxy substituent at the 5-position of the benzoic acid backbone. The electron-withdrawing cyano and bromo groups influence its reactivity, solubility, and hydrogen-bonding capabilities, making it a versatile building block for further functionalization .

Properties

IUPAC Name

4-bromo-2-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)5(4-11)2-7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGYJYVKUBUCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Bromo-2-cyano-5-methoxybenzoic acid finds applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.

  • Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-bromo-2-cyano-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Br, CN): The bromine and cyano groups in the target compound reduce electron density on the aromatic ring, increasing acidity (pKa ~2.5–3.0) compared to methyl- or benzyloxy-substituted analogues (pKa ~4.0–4.5) .
  • Hydrogen-Bonding Capacity: The carboxylic acid and cyano groups facilitate strong hydrogen bonds, as observed in crystal structures analyzed via SHELX software . In contrast, methyl or benzyloxy substituents hinder hydrogen-bonding networks, reducing crystallinity .
  • Lipophilicity: The cyano group lowers logP (estimated ~1.8) compared to 5-bromo-2-methoxy-4-methylbenzoic acid (logP ~2.5), impacting membrane permeability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-5-methoxybenzoic acid
Reactant of Route 2
4-Bromo-2-cyano-5-methoxybenzoic acid

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